molecular formula C10H11N3O B1417159 3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 205989-36-2

3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B1417159
CAS RN: 205989-36-2
M. Wt: 189.21 g/mol
InChI Key: PITUAPRXFLAHJW-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a heterocyclic compound composed of a benzodiazepine ring and a five-member nitrogen-containing ring. This compound has a wide range of applications in medicinal chemistry and synthetic organic chemistry, and its derivatives are used in various drugs. It is also used as a building block for the synthesis of more complex molecules. This compound is highly reactive and has a wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and hypnotic effects.

Scientific Research Applications

1. Synthesis of Dopamine Receptor Subtype-Selective Agents The compound has been mentioned in the context of developing dopamine receptor subtype-selective agents, which are potential therapeutics for neurological and psychiatric disorders .

Cytotoxic Impact in Cancer Research

A series of new benzo[diazepines, which may include derivatives of the compound , were synthesized to reinforce the cytotoxic impact, suggesting a role in cancer research .

Biological Activity Screening

The compound has been used as a precursor for synthesizing novel heterocyclic compounds evaluated for biological activity screening functions .

Synthesis of Midazolam Analogues

Improved methods for the synthesis of midazolam and its analogues have been described, indicating that the compound may be involved in creating analogues of known pharmaceuticals .

5. Chemical Properties and Physical Data Analysis The compound’s chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties are studied for various scientific applications .

Safety Data Sheet Information

Safety data regarding the compound is provided for handling and usage in various research settings .

Radiolabeling for Tracer Studies

The compound has been used in a sequence to prepare radiolabeled compounds for tracer studies, which are crucial in drug development and metabolic research .

Pharmaceutical Compound Synthesis

It is involved in the synthesis of pharmaceutical compounds with specific physical-chemical properties for therapeutic applications .

For further detailed analysis or specific information on each application, additional searches or access to full-text scientific articles may be required.

MDPI - Update 1 of: Recent progress in development of dopamine receptor subtype-selective agents [MDPI - An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4… X-MOL - 新型苯并咪唑衍生物:设计、合成、对接和生物学… Springer - Improved and scalable methods for the synthesis of midazolam… ChemicalBook - 3-AMINO-5-METHYL-1,3-DIHYDRO-BENZO[E][1,4]DIAZEPIN-2-ONE ECHEMI - 3-AMINO-5-METHYL-1,3-DIHYDRO-BENZO[E][1,4]DIAZEPIN-2-ONE MSDS Springer - A convenient method for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro… ChemSrc - methyl 3- ((3S)-7-bromo-2- ((2-hydroxypropyl)imino)-5- (pyridin-2-yl)…

properties

IUPAC Name

3-amino-5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-7-4-2-3-5-8(7)13-10(14)9(11)12-6/h2-5,9H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITUAPRXFLAHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(=O)NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408193
Record name 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

CAS RN

205989-36-2
Record name 3-Amino-5-methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 2
3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 3
3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 4
3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 5
3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 6
3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

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